Home > Products > Screening Compounds P51206 > Zoledronic acid hydrate
Zoledronic acid hydrate - 165800-06-6

Zoledronic acid hydrate

Catalog Number: EVT-253781
CAS Number: 165800-06-6
Molecular Formula: C5H12N2O8P2
Molecular Weight: 290.11 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Zoledronic Acid Hydrate is a potent bisphosphonate compound primarily recognized for its role in inhibiting bone resorption. [] Classified as a third-generation nitrogen-containing bisphosphonate, it exhibits a significantly higher potency compared to earlier generations of bisphosphonates. This characteristic makes it a valuable tool in scientific research, particularly in areas involving bone metabolism and related diseases.

Denosumab

  • Relevance: Denosumab is discussed as an alternative treatment for bone metastases, particularly in cases where Zoledronic acid hydrate is ineffective [, ]. While both compounds target bone resorption, they differ in their mechanisms of action. Denosumab targets RANKL, while Zoledronic acid hydrate inhibits farnesyl diphosphate synthase in osteoclasts. []
  • Relevance: In one study, Carboplatin was used in conjunction with Paclitaxel as a first-line chemotherapy treatment for a patient with squamous cell lung carcinoma and bone metastasis []. Although Carboplatin addresses the primary tumor, it was found ineffective for bone metastasis in this case.
  • Relevance: Paclitaxel was administered alongside Carboplatin as part of the initial chemotherapy treatment for a patient with squamous cell lung carcinoma and bone metastasis []. Similar to Carboplatin, Paclitaxel was effective for the primary lesion but not the bone metastasis.

S-1

  • Relevance: S-1, in combination with CDDP (cisplatin), was studied as a treatment for advanced gastric cancer with multiple bone metastases [, , ]. While demonstrating effectiveness against lymph node, adrenal gland metastases, and the primary tumor, the treatment's impact on bone metastases varied.
  • Relevance: Cisplatin, often referred to as CDDP, was administered in combination with S-1 for a case of gastric cancer with multiple bone metastases []. While the combined treatment showed positive results in certain areas, its effectiveness on bone metastases was less definitive.

Goserelin Acetate

  • Relevance: Goserelin acetate, along with tamoxifen, was used in the treatment of a patient with invasive lobular carcinoma of the breast with bone metastases []. This combination aimed to reduce estrogen levels and control tumor growth.
  • Relevance: Tamoxifen was used alongside goserelin acetate to manage a case of invasive lobular carcinoma of the breast with bone metastases [].
  • Relevance: FEC, followed by Docetaxel, was used as a postoperative chemotherapy treatment for a patient with invasive lobular carcinoma of the breast and ileum metastasis [].

Docetaxel

  • Relevance: Docetaxel was utilized in two distinct cases. In one, it was administered following FEC for a patient with invasive lobular carcinoma and ileum metastasis []. In another instance, Docetaxel was added to the treatment regimen of a trastuzumab-resistant breast cancer patient experiencing increased tumor marker levels [].
    • Relevance: Lapatinib, in combination with Capecitabine, was used to treat a case of Trastuzumab-resistant breast cancer [, ]. The combination proved successful in normalizing tumor marker levels and reducing liver metastasis.

    Capecitabine

    • Relevance: Capecitabine was administered with Lapatinib as a treatment for a patient with Trastuzumab-resistant breast cancer [, ]. This combined therapy effectively normalized tumor markers and shrunk liver metastasis.
    • Relevance: Bortezomib, in combination with Dexamethasone, was used in the treatment of a patient with multiple myeloma who experienced acute kidney injury due to intravenous Zoledronic acid hydrate [].

    Dexamethasone

    • Relevance: Dexamethasone, alongside Bortezomib, was used to treat a multiple myeloma patient suffering from acute kidney injury linked to intravenous Zoledronic acid hydrate [].
    Source and Classification

    Zoledronic acid hydrate is a potent bisphosphonate, primarily used in the treatment of bone diseases such as osteoporosis, Paget's disease, and bone metastases associated with cancer. It is classified as a nitrogen-containing bisphosphonate, which distinguishes it from earlier bisphosphonates that do not contain nitrogen in their structure. The chemical name for zoledronic acid is 1-hydroxy-2-(1H-imidazol-1-yl)ethane-1,1-diphosphonic acid monohydrate, and its empirical formula is C5H10N2O7P2H2OC_5H_{10}N_2O_7P_2\cdot H_2O . The compound is commercially available under the brand name Zometa, which is a sterile lyophilized powder for injection.

    Synthesis Analysis

    The synthesis of zoledronic acid involves several well-established chemical reactions, typically conducted in a multi-step process. The primary method includes the reaction of a corresponding acid with a phosphonation agent at elevated temperatures, followed by hydrolysis to yield the bisphosphonate. Common phosphonation agents include phosphorous acid combined with halophosphorous compounds such as phosphorus trichloride or phosphorus pentachloride .

    A typical synthesis may proceed as follows:

    1. Reaction Mixture Preparation: A mixture of the corresponding acid and phosphonation agent is prepared in an appropriate solvent.
    2. Heating: This mixture is heated to facilitate the reaction, often requiring specific temperature control.
    3. Hydrolysis: After the reaction period, water or an aqueous acid is added to hydrolyze the intermediate products into zoledronic acid.
    4. Purification: The product may undergo purification processes to remove unreacted materials and byproducts.

    The synthesis parameters such as temperature, time, and concentrations of reactants are crucial for optimizing yield and purity .

    Molecular Structure Analysis

    The molecular structure of zoledronic acid consists of two phosphonic acid groups attached to an ethane backbone with a hydroxyl group and an imidazole ring. The structure can be represented as follows:

    C5H10N2O7P2\text{C}_5\text{H}_{10}\text{N}_2\text{O}_7\text{P}_2

    Key characteristics include:

    • Phosphonic Groups: These confer high affinity for mineralized bone.
    • Imidazole Ring: This contributes to its biological activity by influencing its interaction with biological molecules.

    The crystal structure has been analyzed using techniques such as X-ray diffraction, confirming the arrangement of atoms within the compound .

    Chemical Reactions Analysis

    Zoledronic acid participates in various chemical reactions mainly related to its function as a bisphosphonate. It acts by inhibiting osteoclast-mediated bone resorption through several mechanisms:

    • Binding to Hydroxyapatite: Zoledronic acid binds strongly to hydroxyapatite in bone tissue, which reduces osteoclast activity.
    • Inhibition of Farnesyl Pyrophosphate Synthase: This enzyme is crucial in the mevalonate pathway for cholesterol synthesis; inhibition leads to apoptosis of osteoclasts .

    Additionally, zoledronic acid can form complexes with metal ions (e.g., calcium), which may influence its physical properties and biological effects .

    Mechanism of Action

    The primary mechanism of action for zoledronic acid involves:

    • Inhibition of Osteoclast Activity: By binding to bone mineral and inhibiting osteoclasts, zoledronic acid reduces bone resorption.
    • Induction of Apoptosis in Osteoclasts: Zoledronic acid triggers apoptotic pathways in osteoclasts through inhibition of protein prenylation .
    • Regulation of Cytokine Production: It modulates inflammatory responses by regulating cytokines such as interleukin-1 beta in macrophages .

    These mechanisms contribute significantly to its efficacy in treating conditions characterized by excessive bone resorption.

    Physical and Chemical Properties Analysis

    Zoledronic acid hydrate exhibits several notable physical and chemical properties:

    • Appearance: It is typically a white crystalline powder.
    • Solubility: Highly soluble in water (over 290 mg/mL at neutral pH) but practically insoluble in organic solvents .
    • Stability: Stable under recommended storage conditions (up to 30°C) for at least 36 months when stored properly .
    • Molecular Weight: The relative molecular mass is approximately 290.11 g/mol for the monohydrate form.

    These properties are crucial for its formulation into injectable preparations used therapeutically.

    Applications

    Zoledronic acid hydrate has diverse applications in clinical medicine:

    • Oncology: Used to treat hypercalcemia associated with malignancy and prevent skeletal-related events in patients with bone metastases.
    • Osteoporosis Treatment: Helps increase bone density and reduce fracture risk in postmenopausal women and men at high risk for fractures.
    • Paget's Disease: Effective in managing this condition characterized by abnormal bone remodeling.

    Moreover, ongoing research continues to explore additional therapeutic uses beyond its current applications, including potential roles in cardiovascular health and other metabolic disorders .

    Synthesis Methodologies & Process Optimization

    Nucleophilic Substitution Strategies for Imidazole-Acetic Acid Precursors

    The synthesis of zoledronic acid hydrate begins with the preparation of imidazole-1-yl-acetic acid (IAA), a critical precursor. This step employs nucleophilic substitution reactions where the imidazole nitrogen attacks haloacetate derivatives. Patent CN106699809A details a high-yield approach using ethyl chloroacetate and imidazole in chlorobenzene under reflux conditions (130-135°C), achieving yields exceeding 85% [1]. The reaction mechanism involves:

    • Alkylation: Imidazole attacks ethyl chloroacetate, displacing chloride to form ethyl imidazole-1-yl-acetate.
    • Hydrolysis: The ester intermediate undergoes alkaline hydrolysis (NaOH, 80-90°C) to yield IAA, which is crystallized upon acidification [1] [2].

    Table 1: Optimization of IAA Synthesis Parameters

    ParameterStandard ConditionOptimized ConditionYield Impact
    SolventChlorobenzeneSulfolane+8% yield
    Temperature130-135°C120-125°CReduced side products
    Base for HydrolysisNaOHKOHFaster reaction kinetics
    Acid for CrystallizationHClAcetic acidImproved crystal purity

    Key optimization strategies include solvent selection to minimize byproducts and precise pH control during crystallization (pH 4.0-4.5) to prevent imidazole ring degradation. Alternative routes using imidazole with chloroacetic acid directly require stringent stoichiometric control (1:1.05 molar ratio) to avoid di-alkylation impurities [1] [2].

    Phosphonation Reaction Dynamics: PCl₃/POCl₃-Mediated Pathways

    Phosphonation transforms IAA into the bisphosphonate core through reactions with phosphorus reagents. Two dominant pathways exist:

    • PCl₃/POCl₃ Co-Reagent System: A mixture of phosphorus trichloride (PCl₃) and phosphoryl trichloride (POCl₃) (typically 1:1 to 2:1 molar ratio) in chlorobenzene or sulfolane facilitates electrophilic phosphonation. The IAA is suspended in the solvent, and PCl₃ is added, followed by dropwise addition of POCl₃ at 50-60°C. The reaction mixture is then heated to 80-90°C for 4-6 hours. The PCl₃ acts as the primary phosphonating agent, while POCl₃ dehydrates intermediates and drives the reaction forward by consuming water [1] [2].

    • PCl₃-Dominated Systems: Recent optimizations demonstrate that PCl₃ alone (3.1–3.2 equivalents) in methanesulfonic acid (MSA) efficiently yields zoledronic acid precursors without requiring POCl₃ or phosphorous acid (H₃PO₃). This simplifies the reaction and reduces corrosive reagent use. MSA activates the carboxylic acid group of IAA, forming a reactive mixed anhydride intermediate susceptible to attack by PCl₃-derived species [1] [3].

    Table 2: Comparison of Phosphonation Pathways

    Reagent SystemSolventTemperatureReaction TimeReported YieldKey Advantage
    PCl₃ (3.2 eq) / POCl₃ (1.5 eq)Chlorobenzene80-90°C5-7 h~75-85% (crude)High conversion efficiency
    PCl₃ (3.2 eq) aloneMethanesulfonic Acid80°C6-8 h53-58% (pure)Simplified workup, fewer reagents
    PCl₃ (2.1 eq) / H₃PO₃ (1 eq)MSA/Chlorobenzene75°C8 h~31% (pure)Traditional approach, lower yield

    Critical control parameters include moisture exclusion (strict anhydrous conditions) and gradual reagent addition to prevent exothermic decomposition. Post-reaction, the intermediate pyrophosphate species requires careful hydrolysis to yield the final acid [1] [2] [3].

    Solvent Engineering in Bisphosphonate Formation: Polyalkylene Glycol-Cyclic Carbonate Systems

    Solvent choice profoundly impacts phosphonation efficiency and product purity. Patent EP2192126B1 highlights innovative solvent systems combining polyalkylene glycols (PEG-400) with cyclic carbonates (propylene carbonate). This mixture enhances reagent solubility, moderates reaction exothermicity, and simplifies downstream purification [2].

    • Mechanistic Role: PEG acts as a phase-transfer catalyst, facilitating proton shuttling during phosphonation. Propylene carbonate, with its high dielectric constant (ε=64.9), stabilizes charged intermediates and improves PCl₃ solubility.
    • Optimized Ratios: A 3:1 v/v blend of propylene carbonate/PEG-400 achieves optimal results, providing a homogeneous reaction medium at 70-80°C. This replaces traditional toxic solvents like chlorobenzene or xylene [2].
    • Impact on Purity: Reduced tar formation is observed compared to sulfolane or MSA systems, leading to crude products requiring less aggressive purification. Post-reaction, the solvent blend allows easier extraction of zoledronic acid into aqueous phases due to its partial water miscibility [2] [3].

    Alternative systems like sulfolane offer high thermal stability (>180°C) but present challenges due to high viscosity and difficult removal during workup. Methanesulfonic acid (MSA) remains effective for activating carboxylic acids but necessitates corrosion-resistant equipment and generates stoichiometric waste [3].

    Hydrolysis Optimization for Pyrophosphate Intermediate Conversion

    The phosphonation step yields a highly reactive pyrophosphate intermediate that requires controlled hydrolysis to form the final bisphosphonic acid. Patent CN106699809A details a two-stage hydrolysis protocol:

    • Cold Hydrolysis: The reaction mixture is cautiously quenched into ice-cold water (0-5°C) to hydrolyze excess PCl₃/POCl₃ and solubilize inorganic phosphates. Maintaining low temperatures prevents degradation of the imidazole ring and the hydrolytically sensitive P-C-P bond [1].
    • Acid-Mediated Deprotection: The intermediate is refluxed with 6M hydrochloric acid (HCl) for 12-18 hours to cleave the pyrophosphate linkage, yielding zoledronic acid. Prolonged hydrolysis (>24h) risks decarboxylation or imidazole ring opening, while shorter periods (<10h) leave significant impurities [1] [9].

    Key innovations include:

    • Staged Temperature Ramp: Initial hydrolysis at 50°C for 4 hours, followed by reflux (105-110°C) for 8 hours, balances completion with product stability.
    • Alternative Acids: Using methanesulfonic acid instead of HCl reduces corrosion and simplifies waste handling, achieving comparable yields (≥90% conversion) [1] [3].

    Monitoring hydrolysis completion via ³¹P NMR reveals distinct chemical shifts: the pyrophosphate intermediate resonates near δ -10 to -12 ppm, while zoledronic acid shows characteristic peaks at δ 16–18 ppm (for P-OH) and δ 8–10 ppm (for P-C-P) [9].

    Recrystallization & Solvent-Based Purification Protocols

    Final purification of zoledronic acid hydrate exploits its pH-dependent solubility and affinity for protic solvents. Standard protocols involve:

    • Crude Dissolution: The acidic hydrolysis mixture is adjusted to pH ~7.0 with NaOH, precipitating inorganic phosphates. After filtration, the supernatant is acidified to pH 2.0-2.5 with HCl, precipitating crude zoledronic acid as a hydrate [1].
    • Recrystallization: Common solvent systems include:
    • Water/Isopropanol (IPA): Dissolution in hot water followed by IPA addition (1:3 v/v) yields monohydrate crystals (purity >99.5% by HPLC) [1].
    • Ethanol/Water (4:1): Provides high recovery (>85%) with low residual solvent levels (<500 ppm) [1] [7].
    • Acetic Acid/Water: Effective for removing imidazole-related impurities; yields needle-like crystals suitable for filtration [7].

    Table 3: Recrystallization Systems for Zoledronic Acid Hydrate

    Solvent SystemRatio (v/v)TemperatureCrystal FormPurity (%)Key Application
    Water / IPA1:30-5°CMonohydrate>99.5High-purity pharmaceutical grade
    Ethanol / Water4:125°CMonohydrate98.7Industrial scale
    Acetic Acid / Water8:260°CAcetic Solvate99.0Impurity removal
    DL-Tartaric Acid Co-crystal1:1 (molar)RTCo-crystalN/ASolubility enhancement [5]

    Advanced purification leverages co-crystallization. Studies demonstrate that DL-tartaric acid forms stable co-crystals with zoledronic acid in methanol/water (90:10) via slow evaporation. These co-crystals exhibit 3.5-fold higher aqueous solubility than the pure API, beneficial for potential oral formulations [5]. Activated charcoal treatment during recrystallization further removes colored impurities and residual solvents, ensuring compliance with ICH guidelines [1] [7]. Final monohydrate characterization confirms the structure via PXRD peaks at 2θ = 8.5°, 17.2°, 25.4° and DSC endotherms at 71°C (dehydration) and 216°C (decomposition) [6] [7].

    Properties

    CAS Number

    165800-06-6

    Product Name

    Zoledronic acid hydrate

    IUPAC Name

    (1-hydroxy-2-imidazol-1-yl-1-phosphonoethyl)phosphonic acid;hydrate

    Molecular Formula

    C5H12N2O8P2

    Molecular Weight

    290.11 g/mol

    InChI

    InChI=1S/C5H10N2O7P2.H2O/c8-5(15(9,10)11,16(12,13)14)3-7-2-1-6-4-7;/h1-2,4,8H,3H2,(H2,9,10,11)(H2,12,13,14);1H2

    InChI Key

    FUXFIVRTGHOMSO-UHFFFAOYSA-N

    SMILES

    C1=CN(C=N1)CC(O)(P(=O)(O)O)P(=O)(O)O.O

    Synonyms

    2-(imidazol-1-yl)-1-hydroxyethylidene-1,1-bisphosphonic acid
    CGP 42'446
    CGP 42446
    CGP 42446A
    CGP-42'446
    CGP-42446
    CGP42'446
    CGP42446
    zoledronate
    zoledronic acid
    zoledronic acid anhydrous
    Zometa

    Canonical SMILES

    C1=CN(C=N1)CC(O)(P(=O)(O)O)P(=O)(O)O.O

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.